![molecular formula C15H16N2OS B2480365 1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919227-54-6](/img/structure/B2480365.png)
1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves cyclocondensation reactions utilizing barbituric acid or thiobarbituric acid with arylideneacetophenones in glacial acetic acid in the presence of phosphorous pentoxide. This method is efficient for generating various dihydro- or tetrahydro-pyrano[2,3-d]pyrimidin-2,4-diones or 2-thioxo-4-ones, indicating a versatile approach for synthesizing complex cyclic compounds (Ullah et al., 2011).
Molecular Structure Analysis
The molecular structure of synthesized compounds is confirmed using various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information on the molecular framework and the nature of substituents, critical for understanding the compound's chemical behavior and potential reactivity patterns.
Chemical Reactions and Properties
Chemical reactions involving the cyclocondensation of amino compounds with dithiocarbamates or isothiocyanates under phase transfer conditions highlight the synthetic versatility of thioxo-pyrimidinones. Such reactions lead to S-alkylated products, demonstrating the compounds' ability to undergo nucleophilic substitution and serve as precursors for further chemical modifications (Dave & Patel, 2001).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compound Development
1-Phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, as part of the broader chemical family, has been explored for its potential in synthesizing polyfunctional fused heterocyclic compounds. These compounds have shown versatility in chemical reactions, leading to the development of various heterocyclic amines and other derivatives through processes such as cyclization and substitution reactions. This chemical exploration underlines the compound's utility in creating a diverse array of heterocyclic compounds with potential applications in drug development and materials science (Hassaneen et al., 2003).
Antitumor Activity
Research into the antitumor properties of related thioxo-dihydropyrimidinone derivatives has identified compounds with significant activity against liver and breast cancer cell lines. This highlights the potential of such compounds, derived from or related to this compound, in the development of new cancer treatments. The synthesis of these compounds and their evaluation against cancer cell lines provide a promising avenue for the development of novel antitumor agents (Edrees & Farghaly, 2017).
Cytotoxic Activity and Quantum Chemical Calculations
Studies on derivatives of thioxopyrimidinones have extended to their cytotoxic activities, where compounds have been tested against human liver and breast cancer cell lines. Quantum chemical calculations, including DFT/B3LYP methods, have been employed to explore the molecular properties of these compounds, providing insights into their reactivity and potential mechanisms of action. This research not only offers a foundation for understanding the interaction of such compounds with biological systems but also aids in the design of molecules with enhanced therapeutic properties (Kökbudak et al., 2020).
Antimicrobial Activity
The exploration of thioxo-dihydropyrimidinone derivatives has also covered their antimicrobial potential, with several compounds exhibiting moderate to high activity against various bacterial strains. This suggests that compounds within this chemical family, including those structurally related to this compound, could be developed into new antibacterial agents. The structural diversity achieved through synthetic modifications has been crucial in identifying compounds with targeted antimicrobial efficacy (Candia et al., 2017).
Propiedades
IUPAC Name |
1-(2-phenylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15-16-14(19)12-7-4-8-13(12)17(15)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIWGNJHMIPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)
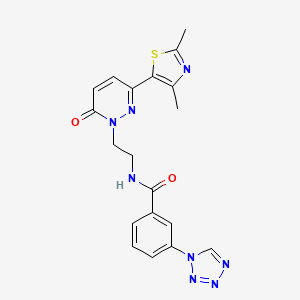
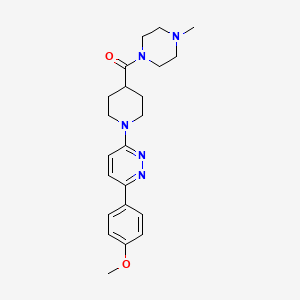
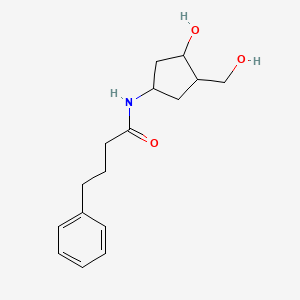
![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)
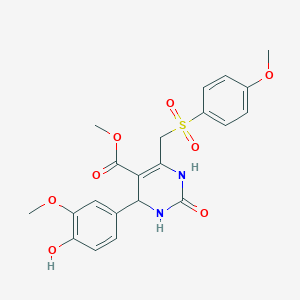
![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
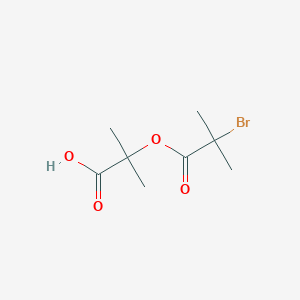
![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)